(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone
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Description
“(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone” is a synthetic molecule with a unique chemical structure. It is a derivative of piperazine and is used in a variety of scientific research applications. This molecule has been studied extensively in recent years due to its potential therapeutic applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzylpiperazin-1-yl group and a nitrofuran-2-yl group linked by a methanone moiety. The empirical formula is C18H17N3O4 and the molecular weight is 339.35 .Scientific Research Applications
Antimicrobial and Antiviral Potential
A study explored the synthesis of benzimidazole derivatives, including compounds related to “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” and evaluated their antimicrobial and antiviral activities. These compounds showed selective activity against certain fungi and viruses, indicating their potential as antifungal agents and in treating viral infections (Sharma et al., 2009).
Central Nervous System Receptor Affinity
Another study described the synthesis of benzylpiperazine derivatives and their transformation into ligands for central nervous system (CNS) receptors. This research suggests the potential application of these compounds in designing drugs targeting σ1-receptors, which could be beneficial for treating various CNS disorders (Beduerftig et al., 2001).
Antioxidant Properties
Research on benzofuran derivatives, including structures similar to “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” has shown antimicrobial and antioxidant properties. These findings support the potential use of these compounds in developing antimicrobial and antioxidant agents (Rashmi et al., 2014).
Development of Enzyme Inhibitors
A series of benzotriazol-1-yl carboxamide scaffold-based compounds, including benzylpiperazine derivatives, were synthesized and tested as inhibitors for endocannabinoid hydrolases FAAH and MAGL. This research demonstrates the therapeutic potential of these compounds in developing treatments for disorders related to the endocannabinoid system (Morera et al., 2012).
Synthesis and Biological Activity of Triazole Analogues
Triazole analogues of piperazine, resembling “(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone,” were synthesized and shown to have significant antibacterial activity. This research highlights the potential of these compounds in the development of new antibacterial drugs (Nagaraj et al., 2018).
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(14-6-7-15(23-14)19(21)22)18-10-8-17(9-11-18)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQLRFJWYFRPHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352417 |
Source
|
Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47204377 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
CAS RN |
69147-13-3 |
Source
|
Record name | (4-benzylpiperazin-1-yl)(5-nitrofuran-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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